Amyloid Fibril Inhibition by Oxidized Form
In a direct comparative study of multiple flavone derivatives, the oxidized form of 6,2',3'-trihydroxyflavone was identified as the most potent inhibitor of both amyloid-beta and insulin fibrillization. This superior activity is directly linked to the compound's unique 2',3'-catechol moiety on the B-ring, which facilitates autoxidation to a reactive o-quinone [1].
| Evidence Dimension | Inhibition of amyloid-beta (Aβ) and insulin fibril formation (fold increase in lag time vs. untreated control) |
|---|---|
| Target Compound Data | 7-fold inhibition of insulin fibrillization; 2-fold inhibition of amyloid-beta fibrillization |
| Comparator Or Baseline | Other tested flavones (including quercetin, myricetin, baicalein) showed lesser or no significant inhibition under the same oxidized conditions |
| Quantified Difference | Oxidized 6,2',3'-trihydroxyflavone was the most potent among all tested compounds for both protein targets |
| Conditions | Thioflavin-T (ThT) fluorescence assay at pH 7.4; atomic force microscopy (AFM) for aggregate imaging |
Why This Matters
This evidence directly establishes 6,2',3'-trihydroxyflavone as the preferred reagent for amyloid inhibition studies where maximal potency is required.
- [1] Sakalauskas, A., et al. (2021). Autoxidation Enhances Anti-Amyloid Potential of Flavone Derivatives. Antioxidants, 10(9), 1440. View Source
